molecular formula C19H19N5O3 B2643338 8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-77-8

8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2643338
CAS No.: 876670-77-8
M. Wt: 365.393
InChI Key: OFIQUSRKBZNYCD-UHFFFAOYSA-N
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Description

8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacology

  • A study by Zagórska et al. (2009) explored the synthesis of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, finding that some compounds, including derivatives similar to the requested chemical, showed potential anxiolytic and antidepressant activity in preclinical studies, suggesting their relevance in future research for mental health treatments (Zagórska et al., 2009).

Structure-Activity Relationship and Molecular Docking Studies

  • Baraldi et al. (2008) conducted structure-activity relationship studies on imidazo[2,1-f]purinones, aiming to enhance potency and hydrophilicity. The study included docking and 3D-QSAR studies to understand the A(3) binding disposition, highlighting the potential of these compounds as A(3) adenosine receptor antagonists (Baraldi et al., 2008).

Antidepressant and Anxiolytic-like Activity

  • In 2015, Zagórska et al. synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. The study found that compounds with a purine-2,4-dione nucleus generally had higher affinity values, with some showing promising antidepressant and anxiolytic-like activity in preliminary pharmacological in vivo studies (Zagórska et al., 2015).

Dual-Target-Directed Ligands for Neurodegenerative Diseases

  • A study by Załuski et al. (2019) focused on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as potential drugs for neurodegenerative diseases. The study identified compounds that acted as dual-target drugs, potentially providing symptomatic relief and disease-modifying effects, particularly for Parkinson's disease (Załuski et al., 2019).

Structural Analysis

  • Karczmarzyk et al. (1995) conducted a structural analysis of a similar compound, providing insights into the geometry and molecular interactions within the purine system, which could inform further research and application in various scientific fields (Karczmarzyk et al., 1995).

Antiviral Activity

  • Research by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, which are structurally related to the requested chemical, explored the synthesis and antiviral activity of these compounds, highlighting their potential in antiviral therapeutics (Kim et al., 1978).

Properties

IUPAC Name

6-benzyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-9-23-15-16(21(3)19(27)24(17(15)26)10-13(2)25)20-18(23)22(12)11-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIQUSRKBZNYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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